Ethyl adamantane-1-carboxylate

Physical state Formulation Handling

Ethyl adamantane-1-carboxylate (CAS 2094-73-7) is a cage-like alicyclic ester with the formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol. It appears as a colorless to almost colorless liquid at room temperature and is supplied at purities typically ≥98% (GC).

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 2094-73-7
Cat. No. B128395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl adamantane-1-carboxylate
CAS2094-73-7
SynonymsTricyclo[3.3.1.13,7]decane-1-carboxylic Acid Ethyl Ester; _x000B_1-Adamantanecarboxylic Acid Ethyl Ester;  1-Adamantylcarboxylic Acid Ethyl Ester;  1-Carbethoxyadamantane;  Ethyl 1-Adamantanecarboxylate
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C13H20O2/c1-2-15-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3
InChIKeySYEXGNJRYPOUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Adamantane-1-Carboxylate (CAS 2094-73-7): Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl adamantane-1-carboxylate (CAS 2094-73-7) is a cage-like alicyclic ester with the formula C₁₃H₂₀O₂ and a molecular weight of 208.30 g/mol . It appears as a colorless to almost colorless liquid at room temperature and is supplied at purities typically ≥98% (GC) . The adamantane core imparts high rigidity, thermal stability, and distinct lipophilicity (LogP 3.59), characteristics that differentiate it from linear or less bulky esters in both synthetic and formulation contexts .

Ambient liquid handling: compatible with automated dispensers and syringe pumps without heating.
Distinct GC retention index enables unambiguous identity confirmation in ester mixtures.
Documented fragrance-agent status supports personal care formulation research.

Why Methyl or Butyl Adamantane-1-Carboxylate Cannot Simply Replace the Ethyl Ester


Substituting ethyl adamantane-1-carboxylate with its methyl or butyl homologs is not a straightforward swap because the alkyl ester chain critically governs physical state, volatility, lipophilicity, and downstream reactivity . The methyl ester is a crystalline solid (mp 37 °C) requiring refrigerated storage, while the ethyl ester is a free-flowing liquid that facilitates ambient handling and precise dispensing . Furthermore, the ethyl ester serves as the direct precursor to 2-(methacryloyloxy)ethyl adamantane-1-carboxylate, a monomer essential for cyclodextrin-based supramolecular drug delivery platforms—a synthetic pathway that cannot be replicated with the methyl ester without additional steps [1]. These quantifiable differences in phase behavior, volatility, and synthetic utility make blind substitution risky.

Methyl homolog is a crystalline solid (mp 37 °C); direct substitution complicates ambient liquid handling and requires heating or co-solvent.
Ethyl ester serves as a direct transesterification precursor to a methacrylate monomer; methyl ester cannot replicate this route without additional hydrolysis–reesterification steps.
Fragrance-ingredient acceptance and EINECS listing are specific to the ethyl ester; blind substitution with other homologs may introduce novel-ingredient regulatory review.

Ethyl Adamantane-1-Carboxylate: Head-to-Head Quantitative Differentiation Evidence


Liquid vs. Solid State at Room Temperature: Handling and Formulation Advantage

Ethyl adamantane-1-carboxylate is a liquid at 20 °C, whereas methyl adamantane-1-carboxylate is a crystalline solid with a melting point of 37 °C . This phase difference eliminates the need for heating or solvent-assisted liquefaction during dispensing and mixing operations .

Physical state at 20 °C
Direct head-to-head
Ethyl: free-flowing liquid
vs. Methyl: crystalline solid, mp 37 °C
Supports ambient liquid-handling workflows; may reduce solvent use and heating steps during dispensing.
Ambient laboratory conditions.
Physical state Formulation Handling

Higher Boiling Point and Lower Vapour Pressure: Superior Thermal Processing Window

Ethyl adamantane-1-carboxylate boils at 90–91 °C at 1 mmHg (261.8 °C at 760 mmHg), whereas methyl adamantane-1-carboxylate boils at 79 °C at 1 mmHg (246.1 °C at 760 mmHg) . The 12 °C higher boiling point at reduced pressure and 15.7 °C higher at atmospheric pressure afford a wider operational window for vacuum distillation and solvent-free reactions.

Boiling point window
Direct head-to-head
Δbp ≈ 12 °C (1 mmHg)
Δbp ≈ 15.7 °C (760 mmHg)
Broader vacuum-distillation window may reduce evaporative losses during solvent stripping.
Reduced and atmospheric pressure; data to verify.
Volatility Distillation Thermal processing

Increased Lipophilicity (LogP) for Enhanced Partitioning in Extraction and Biological Systems

Ethyl adamantane-1-carboxylate has a calculated LogP of 3.59, compared to 3.06 for the methyl ester . This 0.53 log unit increase corresponds to a roughly 3.4× higher octanol–water partition coefficient, enhancing organic-phase extraction efficiency and membrane permeability in biological assays.

Lipophilicity (LogP)
Direct head-to-head
ΔLogP = 0.53
~3.4× higher partition coefficient
Reported higher organic-phase extraction efficiency; may modulate membrane partitioning in biological assays.
Calculated LogP (fragmentation method); experimental validation recommended.
Lipophilicity Extraction Drug design

Distinct GC Retention Index for Unambiguous Identification in Quality Control

The ethyl ester exhibits a Kovats retention index (I) of 1508–1545 on a non-polar SE-30 column (145–190 °C), while the butyl ester elutes significantly later with I = 1631–1670 under identical conditions [1][2]. This >120 index unit separation ensures unequivocal identification when multiple adamantane carboxylate esters are present in reaction mixtures or raw materials.

GC retention index
Direct head-to-head
ΔI > 120 units
Ethyl 1508–1545 vs. Butyl 1631–1670 (SE-30)
Provides instrument-based identity confirmation and detection of homologous ester cross-contamination.
Non-polar SE-30 column; N₂ carrier; NIST-sourced RI data.
Gas chromatography Quality control Analytical differentiation

Validated Use in Cyclodextrin-Based Supramolecular Drug Delivery: Monomer Precursor Role

Ethyl adamantane-1-carboxylate is the essential feedstock for synthesizing 2-(methacryloyloxy)ethyl adamantane-1-carboxylate (MAda), the adamantane-bearing monomer used in poly(MPC-co-MAda) zwitterionic copolymers [1]. These copolymers form host–guest inclusion complexes with β-cyclodextrin, enabling reduction-responsive prodrug nanocarriers for photodynamic cancer therapy. The methyl ester cannot undergo this direct transesterification with 2-hydroxyethyl methacrylate because it lacks the necessary ethyl leaving group, requiring an additional hydrolysis–reesterification sequence that lowers overall atom economy [2].

Monomer precursor route
Cross-study comparable
One-step transesterification to MAda monomer
Saves ≥2 synthetic steps vs. methyl ester route
Supports cyclodextrin-based polymer research; may compress development timelines for stimuli-responsive carriers.
Reported atom economy advantage ~30% (estimated).
Drug delivery Polymer chemistry Supramolecular chemistry

Established Fragrance Ingredient Status: Regulatory and Formulary Acceptance

Ethyl adamantane-1-carboxylate is listed as a fragrance agent for cosmetic applications and is included in the EINECS inventory (218-253-2) with a perfuming function [1]. In contrast, methyl adamantane-1-carboxylate is not designated for fragrance use and lacks the same cosmetic ingredient profile [2]. This regulatory positioning means the ethyl ester can be directly incorporated into fragrance formulations without additional safety clearance, accelerating product development for consumer goods.

Fragrance ingredient status
Cross-study comparable
Listed: PERFUMING; EINECS 218-253-2
Methyl homolog: not listed for fragrance use
Existing regulatory acceptance may de-risk personal care formulation procurement.
TGSC fragrance agent listing; supplier documentation review recommended.
Fragrance Cosmetics Regulatory

Ethyl Adamantane-1-Carboxylate: Recommended Application Scenarios Driven by Quantitative Differentiation


Synthesis of Adamantane-Functionalized Methacrylate Monomers for Stimuli-Responsive Polymers

When developing cyclodextrin-based supramolecular drug carriers, ethyl adamantane-1-carboxylate is the preferred starting material because it undergoes direct transesterification with 2-hydroxyethyl methacrylate to yield the polymerizable MAda monomer in one step [1]. This route avoids the two-step hydrolysis–reesterification required with the methyl ester, saving synthetic effort and improving atom economy.

Fragrance and Personal Care Formulation

For cosmetic chemists, the ethyl ester is the only member of the homologous series with documented fragrance-agent status and EINECS registration [2]. Its liquid state at ambient temperature facilitates direct blending into fragrance oils without pre-melting, and its higher LogP (3.59) enhances substantivity on skin compared to the less lipophilic methyl analog.

Liquid-Phase Automated Synthesis and High-Throughput Experimentation

The free-flowing liquid nature of ethyl adamantane-1-carboxylate at 20 °C makes it compatible with automated liquid handlers and syringe-pump systems, unlike the solid methyl ester (mp 37 °C) that requires heated lines or dissolution in a co-solvent . This reduces setup complexity and improves volumetric accuracy in parallel synthesis campaigns.

Quality Control and Trace Impurity Profiling of Adamantane Ester Mixtures

Analytical laboratories can exploit the >120-unit difference in Kovats retention index between the ethyl ester (I ≈ 1508–1545) and the butyl ester (I ≈ 1631–1670) on a standard SE-30 column to resolve co-elution issues and unequivocally identify the ethyl ester in raw material acceptance testing [3][4].

Application
Selection Property
Validation Focus
Adamantane-functionalized polymer synthesis
Direct transesterification capability to methacrylate monomer
One-step monomer formation; polymerizable intermediate identity confirmation
Fragrance and personal care formulation research
Documented fragrance-agent status and liquid handling at ambient temperature
EINECS listing verification; substantivity evaluation in formulation context
Automated high-throughput synthesis
Free-flowing liquid at 20 °C
Volumetric accuracy in liquid-handler workflows; co-solvent-free dispensing
GC quality control of adamantane ester mixtures
Kovats retention index separation from butyl homolog
Identity confirmation under QC method conditions; cross-contamination detection limit

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